Dethiosecoemestrin

Beschreibung

Natural Sources and Producing Organisms

Dethiosecoemestrin is known to be produced by specific fungal strains. Its presence has been documented in fungi belonging to the genus Emericella, which represents the sexual state, or teleomorph, of certain Aspergillus species. researchgate.netuniprot.orgwikipedia.org

Key fungal species identified as producers of this compound include Emericella striata. mdpi.comjst.go.jpresearchgate.net Related compounds, such as secoemestrin C, which is structurally similar to this compound but contains a tetrathio moiety, have been isolated from Emericella foveolata and Aspergillus nidulans. mdpi.com Aspergillus nidulans is widely recognized in research as a prolific source of diverse secondary metabolites. researchgate.netnih.gov The process of identifying these producing organisms involves detailed mycological techniques, including morphological examination and genetic analysis. Modern methods for fungal identification commonly utilize DNA sequencing of conserved regions such as the internal transcribed spacer (ITS) and β-tubulin genes. mdpi.com Morphological characteristics, such as the distinctive white cleistothecia surrounded by Hülle cells observed in Emericella, also play a role in their characterization. nih.gov

The isolation of this compound-producing fungi extends to various environments, underscoring the ecological diversity of these microorganisms. Marine environments, in particular, have emerged as a significant source of fungi yielding novel and bioactive natural products. nih.govvjs.ac.vnfrontiersin.org For example, a strain of Aspergillus quadrilineatus, a species previously classified under Emericella, was isolated from a marine sponge collected off the coast of Jeju Island, Republic of Korea, and found to produce this compound along with secoemestrin C. mdpi.comresearchgate.net The unique conditions of marine habitats, including elevated salt concentrations and pressure, are thought to influence the metabolic pathways of marine-derived fungi, leading to the production of distinct secondary metabolites not commonly found in terrestrial species. frontiersin.orgresearchgate.net Isolation efforts from marine sediments, sponges, and other marine invertebrates highlight the potential of these underexplored ecological niches as reservoirs for novel chemical entities. nih.govvjs.ac.vntandfonline.com

Advanced Isolation and Purification Methodologies

Obtaining this compound in a pure form from the complex mixtures present in fungal cultures or environmental samples necessitates the application of advanced isolation and purification techniques. waters.comfrontiersin.org

The initial step in the isolation process typically involves extracting the target compound from the fungal biomass or the culture medium. Solvent extraction is a fundamental technique employed for this purpose, leveraging the differential solubility of compounds in various solvents to selectively extract the desired metabolites. frontiersin.orgcem.commasterorganicchemistry.comnih.gov The choice of solvent or solvent mixture is critical and is guided by the polarity of this compound. frontiersin.orgnih.gov Common approaches include maceration or percolation. frontiersin.orgmdpi.comvbspu.ac.in More advanced techniques like accelerated solvent extraction (ASE), which utilizes elevated temperature and pressure, can also be applied to improve extraction efficiency from solid or semi-solid matrices. frontiersin.orgmdpi.com The outcome of the extraction is a crude extract containing this compound alongside numerous other compounds from the biological source. frontiersin.org

Following the initial extraction, chromatographic methods are indispensable for separating this compound from the co-extracted compounds and achieving a high level of purity.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of natural products, including fungal metabolites like this compound. researchgate.netnih.govhplc.eu HPLC separates compounds based on their varying affinities for a stationary phase as they are carried through the system by a mobile phase. hplc.eu Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is a common mode employed for the purification of a wide range of organic compounds. cem.comhplc.euchromatographyonline.com Preparative HPLC allows for the isolation of larger quantities of the purified compound once analytical separation conditions have been established and scaled up. waters.comchromatographyonline.com The optimization of HPLC parameters, such as the selection of the stationary phase (column) and the composition of the mobile phase, is crucial for achieving adequate resolution and purity of this compound. waters.comhplc.eu The fractions collected during HPLC separation are then typically analyzed using spectroscopic techniques, such as mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the presence and assess the purity of the isolated this compound. researchgate.net

Detailed Research Findings

Research findings indicate that this compound was initially isolated and characterized from the fungus Emericella striata. mdpi.comjst.go.jpresearchgate.net The co-isolation of this compound with other emestrin-type compounds from the same fungal source has led to hypotheses regarding the potential biodegradation pathways of related sulfur-containing compounds like epidithiodioxopiperazines into trioxopiperazines. jst.go.jp Comparative studies have shown that while secoemestrin C, which is structurally related to this compound, exhibits inhibitory activity against isocitrate lyase in Candida albicans, this compound does not demonstrate this activity, suggesting that the tetrathio moiety present in secoemestrin C plays a significant role in its biological effect. mdpi.com Furthermore, studies on marine-derived fungal strains, such as Aspergillus quadrilineatus, have also reported the production of this compound, underscoring the potential of marine fungi as a source for this and other structurally interesting metabolites. nih.govresearchgate.nettandfonline.com

Eigenschaften

CAS-Nummer |

104799-51-1 |

|---|---|

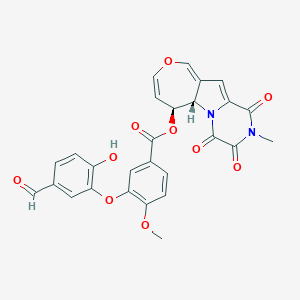

Molekularformel |

C27H20N2O10 |

Molekulargewicht |

532.5 g/mol |

IUPAC-Name |

[(1S,14S)-5-methyl-3,4,6-trioxo-11-oxa-2,5-diazatricyclo[7.5.0.02,7]tetradeca-7,9,12-trien-14-yl] 3-(5-formyl-2-hydroxyphenoxy)-4-methoxybenzoate |

InChI |

InChI=1S/C27H20N2O10/c1-28-24(32)17-10-16-13-37-8-7-20(23(16)29(17)26(34)25(28)33)39-27(35)15-4-6-19(36-2)22(11-15)38-21-9-14(12-30)3-5-18(21)31/h3-13,20,23,31H,1-2H3/t20-,23-/m0/s1 |

InChI-Schlüssel |

APGIPIWYVRPJKL-REWPJTCUSA-N |

SMILES |

CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |

Isomerische SMILES |

CN1C(=O)C2=CC3=COC=C[C@@H]([C@H]3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |

Kanonische SMILES |

CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=O)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |

Andere CAS-Nummern |

104799-51-1 |

Synonyme |

dethiosecoemestrin |

Herkunft des Produkts |

United States |

Occurrence, Isolation, and Dereplication Research

Advanced Isolation and Purification Methodologies

Chromatographic Separation Techniques

Column Chromatography Approaches

Column chromatography is a fundamental technique employed in the isolation of dethiosecoemestrin and other fungal metabolites. Silica gel column chromatography has been utilized in the isolation process. For instance, a crude extract from a fungal fermentation was applied to a silica gel column and eluted with a gradient solvent system, such as dichloromethane-methanol, to obtain fractions figshare.com. Further separation of these fractions using silica gel column chromatography with different solvent systems, like n-hexane:dichloromethane gradients, has been reported to yield compounds, including this compound figshare.com. Reversed-phase C18 vacuum flash chromatography using sequential mixtures of water and methanol, acetone, and ethyl acetate has also been used to separate extracts containing this compound mdpi.com.

Thin-Layer Chromatography (TLC) in Fractionation

Thin-layer chromatography (TLC) plays a crucial role in monitoring the fractionation process during the isolation of this compound. TLC analysis is used to assess the composition of fractions obtained from column chromatography and to guide further purification steps figshare.comresearchgate.net. Preparative TLC has been employed to further separate collected fractions, using solvent systems such as methanol:dichloromethane mixtures figshare.com. TLC on SiO₂ with a chloroform-methanol solvent system has also been used to profile fractions obtained from reversed-phase column chromatography researchgate.net.

Bioactivity-Guided Fractionation Strategies

Bioactivity-guided fractionation is a common strategy used to isolate bioactive compounds from complex mixtures, including fungal extracts. This approach involves testing fractions for a specific biological activity and then further purifying the active fractions. While the provided search results mention bioactivity-guided fractionation in the context of isolating other compounds from Emericella species and related fungi researchgate.netresearchgate.netacs.org, and discuss the biological activities of this compound such as antibacterial activity nih.gov and lack of inhibitory activity against isocitrate lyase mdpi.com, the specific details of using bioactivity-guided fractionation directly for the isolation of this compound are not explicitly detailed in the provided snippets with experimental procedures. However, the isolation procedures described, which involve chromatographic separation of extracts from fungi known to produce this compound and other bioactive metabolites, align with the general principles of this strategy, where fractions are monitored and separated based on their chemical profiles, which could be linked to bioactivity.

Dereplication Strategies for Novel Compound Identification

Dereplication is a critical process in natural product discovery aimed at rapidly identifying known compounds within an extract, thereby saving time and resources and focusing efforts on potentially novel structures. While the search results discuss dereplication strategies in the context of screening marine bacteria for bioactive natural products core.ac.uk and linking biosynthetic gene clusters to molecules researchgate.net, specific dereplication strategies applied specifically to the identification of this compound are not explicitly detailed. However, the identification of this compound, often isolated alongside known emestrins and related compounds, relies on comparing spectroscopic data (such as NMR and MS) with previously reported data for known compounds mdpi.comfigshare.com. High-resolution mass spectrometry (HRESIMS) is a key tool for determining the molecular formula mdpi.com. Comparison of measured m/z values and fragmentation patterns with databases is a common dereplication approach.

Here is a summary of some isolation data points mentioned in the search results:

| Source | Extraction Solvent | Chromatography Method(s) | Fractionation Monitoring | Yield (this compound) | Reference |

| E. striata | Dichloromethane | Not specified in detail | Not specified | Not specified | nih.gov |

| Fungal culture | Ethyl acetate | Silica gel CC (CH₂Cl₂-MeOH gradient), Silica gel CC (n-hexane:CH₂Cl₂ gradient), Preparative TLC (MeOH:CH₂Cl₂) | TLC | 2.8 mg (from a fraction) | figshare.com |

| A. quadrilineatus | Ethyl acetate | C18 reverse-phase vacuum flash chromatography (water-methanol gradient), Semi-preparative HPLC, Analytical HPLC | ¹H NMR | 5.7 mg | mdpi.com |

Note: The yield of 2.8 mg in reference figshare.com is from a specific fraction (Fr-2 and Fr-3 combined and further purified), not the total yield from the initial crude extract.

Biosynthetic Pathway Elucidation Research

Proposed Biogenetic Derivation and Intermediates

The proposed biogenetic derivation of dethiosecoemestrin involves a series of enzymatic transformations starting from precursor amino acids, leading to the formation of a diketopiperazine core and subsequent modifications.

Postulated Relationship to Emestrin and Aurantioemestrin

This compound has been isolated from Emericella striata, the same organism that produces emestrin and aurantioemestrin. It has been postulated that this compound and aurantioemestrin are biosynthetically derived from emestrin. Emestrin is an emestrin-type ETP characterized by a dihydrooxepino[4,3-b]pyrrole core and a 15-membered macrolide. Aurantioemestrin, a piperazinethione, appears to be a key biogenetical intermediate in the conversion of emestrin to this compound.

Identification of Key Diketopiperazine Intermediates (e.g., Bicyclo-phenylalanine Diketopiperazine)

Research suggests that the biosynthesis of this compound likely begins with the formation of a bicyclo-phenylalanine diketopiperazine intermediate. Diketopiperazines (DKPs) are six-membered heterocycles formed by the condensation of two alpha-amino acids, essentially cyclic dipeptides. The formation of the DKP core is a crucial step in the biosynthesis of many bioactive natural products.

Role of Trioxopiperazine Derivatives in Biosynthetic Conversion

This compound itself is classified as a trioxopiperazine derivative. The presence of trioxopiperazine metabolites alongside ETPs and bisdethiodi(methylthio)DKP-derived natural products in fungal sources suggests their interconnectedness in biosynthetic pathways. While the precise role of trioxopiperazine derivatives as intermediates in the direct conversion pathway to this compound is part of the proposed biogenesis, their isolation indicates they are products or shunt metabolites within related pathways.

Enzymatic Mechanisms and Biosynthetic Gene Cluster (BGC) Analysis

The biosynthesis of this compound is governed by specific enzymatic mechanisms encoded within a biosynthetic gene cluster.

Non-Ribosomal Peptide Synthetase (NRPS) Involvement (e.g., DseA)

Non-ribosomal peptide synthetases (NRPSs) are key enzymes in the biosynthesis of nonribosomal peptides, including many fungal secondary metabolites like ETPs and DKPs. In the proposed biosynthesis of this compound, the formation of the initial bicyclo-phenylalanine diketopiperazine intermediate is likely catalyzed by DseA. DseA is an NRPS enzyme characterized by a single adenylation (A) domain with specificity for phenylalanine. NRPS enzymes activate amino acids and catalyze their condensation to form peptide chains, which can then undergo cyclization to form DKP scaffolds.

Cytochrome P450 Monooxygenases in Oxidative Modifications (e.g., DseH, DseJ)

Cytochrome P450 monooxygenases (P450s) are a diverse superfamily of enzymes that play crucial roles in the modification of various organic compounds, including natural products. They are known to catalyze oxidative reactions such as epoxidation, hydroxylation, and cyclization, contributing to the structural diversity of fungal metabolites. In the context of this compound biosynthesis, genes such as dseH and dseJ are proposed to encode cytochrome P450 enzymes involved in oxidative modifications. Specifically, a cytochrome P450 enzyme (either DseH or DseJ) is thought to epoxidize the aromatic ring of an intermediate, leading to the formation of an epoxide that undergoes nucleophilic attack by an amide nitrogen, ultimately resulting in the formation of the pyrrolidine ring system found in this compound.

Enzymes Catalyzing Diketopiperazine Skeleton Sulfurization (e.g., DseG, DseI)

Sulfurization of the diketopiperazine skeleton is a key step in the biosynthesis of epipolythiodioxopiperazines like this compound. Based on structural similarities and gene cluster orthology with related ETPs such as acetylaranotin, genes like dseG and dseI have been proposed to be involved in this sulfurization process in the this compound biosynthetic pathway researchgate.netresearchgate.net. While the precise enzymatic mechanisms catalyzed by DseG and DseI specifically in this compound biosynthesis require further detailed characterization, studies on the biosynthesis of other ETPs, such as gliotoxin, provide insights into the types of enzymes involved in sulfur incorporation and modification. For instance, in gliotoxin biosynthesis, enzymes like GliG and GliI are involved in similar sulfurization steps nih.gov. The sulfur atoms are typically incorporated via reactions involving glutathione nih.govresearchgate.net.

Genome-Based Deletion Analysis for Pathway Confirmation

Genome-based deletion analysis is a powerful technique used to confirm the involvement of specific genes within a putative biosynthetic gene cluster (BGC) in the production of a secondary metabolite. By deleting a target gene and observing the effect on metabolite production, researchers can infer the gene's role in the pathway researchgate.netnih.gov. While specific details on genome-based deletion analysis directly applied to the dse gene cluster for this compound are not extensively detailed in the provided search results, this approach has been successfully applied to elucidate pathways for other natural products researchgate.netnih.gov. The proposal that genes dseG, dseH, dseI, and dseJ are involved in the sulfurization of the diketopiperazine skeleton is likely based on such genetic studies or comparative genomic analyses researchgate.netresearchgate.net. Deletion of these genes would be expected to result in the absence or accumulation of pathway intermediates lacking the characteristic sulfur modifications, thereby confirming their roles.

Comparative Biosynthetic Pathway Analysis with Related ETPs (e.g., Gliotoxin, Aranotin)

Comparative analysis of biosynthetic pathways with related ETPs like gliotoxin and aranotin has been instrumental in understanding the likely steps in this compound biosynthesis researchgate.netscribd.comnih.gov. ETPs share a common 2,5-diketopiperazine scaffold, but variations in tailoring enzymes lead to structural diversity researchgate.netresearchgate.net.

The biosynthesis of gliotoxin and aranotin involves non-ribosomal peptide synthetases (NRPSs) to form the diketopiperazine core from amino acid precursors (phenylalanine and serine for gliotoxin; likely phenylalanine for this compound) researchgate.netscribd.comresearchgate.net. Subsequent modifications include hydroxylation, methylation, cyclization, and sulfur incorporation nih.govresearchgate.net.

Comparative genomics has revealed orthologous genes in the BGCs of this compound, acetylaranotin, and gliotoxin, suggesting conserved enzymatic steps researchgate.netresearchgate.net. For example, cytochrome P450 monooxygenases are involved in cyclization reactions in both gliotoxin (GliF) and aranotin (AtaY) biosynthesis, and similar enzymes (DseH or DseJ) are proposed to epoxidize the aromatic ring in this compound biosynthesis, leading to pyrrolidine ring formation researchgate.netnih.gov. The sulfurization machinery also shows similarities, with genes like dseG and dseI having proposed roles analogous to those in gliotoxin biosynthesis researchgate.netresearchgate.netnih.gov.

However, structural differences, such as the dihydrooxepino[4,3-b]pyrrole core and macrolide in this compound compared to the structures of gliotoxin and aranotin, indicate unique enzymatic steps and gene functions within the dse cluster researchgate.netnih.gov. Comparative analysis helps identify conserved core machinery and divergent tailoring enzymes responsible for the specific structural features of each ETP.

Here is a table comparing some aspects of the biosynthesis of this compound, Gliotoxin, and Aranotin:

| Feature | This compound | Gliotoxin | Aranotin |

| Core Amino Acids | Phenylalanine (proposed) researchgate.net | Phenylalanine, Serine researchgate.net | Phenylalanine (proposed) scribd.com |

| Initial Scaffold | Bicyclo-phenylalanine diketopiperazine (proposed) researchgate.net | Diketopiperazine (Phenylalanine-Serine) researchgate.net | Diketopiperazine (proposed) scribd.com |

| Sulfurization Genes | dseG, dseI, dseJ (proposed) researchgate.netresearchgate.net | gliG, gliI, gliJ, gliK (involved) nih.gov | Genes involved in sulfurization (proposed) researchgate.net |

| Cyclization Enzymes | DseH or DseJ (proposed Cytochrome P450) researchgate.net | GliF (Cytochrome P450) nih.gov | AtaY (Cytochrome P450) nih.gov |

| Key Structural Motif | Dihydrooxepino[4,3-b]pyrrole, 15-membered macrolide researchgate.net | Epidithiodioxopiperazine, Hydroxy-substituted ring wikipedia.orgnih.gov | Epidithiodioxopiperazine, Oxepine ring nih.gov |

Advanced Biosynthetic Pathway Probing Techniques

Advanced techniques are employed to further dissect and confirm the steps in the biosynthetic pathway of natural products like this compound.

Isotopic Labeling Studies

Isotopic labeling studies involve introducing precursors containing stable isotopes (e.g., 13C, 15N) into the producing organism's culture medium and tracking their incorporation into the final product and intermediates creative-proteomics.comgeneralmetabolics.com. This technique is invaluable for confirming the origin of atoms in the molecule and identifying biosynthetic intermediates nih.govsilantes.com.

For this compound biosynthesis, isotopic labeling with [U-13C] phenylalanine has been used to confirm that phenylalanine is a precursor researchgate.net. By analyzing the mass spectral fragmentation patterns of the labeled this compound, researchers can determine which parts of the molecule are derived from phenylalanine and infer the sequence of enzymatic transformations nih.gov. While detailed isotopic labeling studies specifically on the incorporation of sulfur or other potential precursors into this compound are not explicitly described in the provided results, this technique would be crucial for fully elucidating the pathway, particularly the sulfurization and macrolide formation steps.

Heterologous Expression of Biosynthetic Genes

Heterologous expression involves cloning the entire biosynthetic gene cluster or specific genes into a different host organism that is more amenable to genetic manipulation and fermentation nih.govnih.gov. This allows for the production of the target compound or pathway intermediates in a controlled environment, independent of the native producer nih.gov.

Heterologous expression of the dse gene cluster would enable researchers to confirm that this cluster is indeed responsible for this compound production. Furthermore, expressing individual genes or combinations of genes in a heterologous host can help determine the specific function of each enzyme in the pathway and facilitate the isolation and characterization of intermediates nih.gov. This approach has been successfully applied to study the biosynthesis of other fungal secondary metabolites researchgate.netmicrobiologyresearch.org. While the search results mention heterologous expression in the context of surveying biosynthetic repertoires of fungi, specific studies detailing the heterologous expression of the dse cluster were not found. researchgate.netdntb.gov.ua

Synthetic Chemistry Research

Total Synthesis Approaches to Dethiosecoemestrin

As of the information available, no total syntheses of this compound have been reported. core.ac.uk The lack of reported total syntheses highlights the challenging nature of this compound's structure. While this compound has been isolated from natural sources, synthetic chemists continue to explore strategies that could potentially lead to its total synthesis. core.ac.uknih.govacs.org

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods to construct complex molecules. This approach leverages the high selectivity and efficiency of enzymes for specific transformations, often complementing chemical steps for reactions where enzymes are not suitable or available. While general chemoenzymatic strategies are being developed for various complex molecules, including natural products and pharmaceuticals, there is no specific information available in the search results detailing chemoenzymatic synthesis strategies specifically applied to this compound. nih.govcardiff.ac.ukresearchgate.netescholarship.orghelsinki.fi

Chemoenzymatic synthesis has been successfully applied to other natural products, such as artemisinin, where enzymatic steps are used to produce key intermediates for subsequent chemical synthesis. cardiff.ac.uk The development of one-pot multienzyme (OPME) systems and the use of glycosyltransferases are examples of advancements in chemoenzymatic synthesis for complex carbohydrates. escholarship.org These advancements suggest potential avenues for future exploration in the synthesis of complex molecules like this compound.

Synthetic Methodologies for Complex Ring Systems (e.g., Oxepino-pyrrolo-pyrazine)

This compound contains a complex ring system that includes an oxepino-pyrrolo-pyrazine core. The synthesis of such fused heterocyclic systems is a significant area of research in organic chemistry. Methodologies for constructing pyrrolopyrazine derivatives, a part of this complex system, have been extensively studied due to their presence in various bioactive natural products. mdpi.comresearchgate.net Synthetic routes to pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, and C-H arylation methods. researchgate.net

Specifically, the dihydropyrrolo[1,2-a]pyrazinone ring system, a component related to the core of this compound, can be synthesized by fusing a pyrazinone to a pyrrole derivative or vice versa, as well as through multicomponent reactions. mdpi.com The construction of the oxepane ring, another part of the complex system in this compound, is also a subject of synthetic interest, particularly in the context of marine natural products containing this motif. mdpi.com Strategies for forming oxepane rings have been reported in the synthesis of other complex molecules. mdpi.comarabjchem.org

The synthesis of fused polycyclic N-fused compounds via annulation from nitrogen-containing substrates represents a viable approach for constructing such complex ring systems. researchgate.net Palladium-catalyzed reactions and intramolecular cyclizations are among the methods employed in the synthesis of related heterocyclic structures. researchgate.netarabjchem.org

Challenges in the Chemical Synthesis of Polythiodioxopiperazines

This compound is related to the epidithiodioxopiperazine (ETP) class of natural products, although this compound itself is a trioxopiperazine, suggested to be derived biosynthetically from emestrin, a trisulfide epidithiodioxopiperazine. nih.gov The synthesis of polythiodioxopiperazines, including epidithiodioxopiperazines, is known to be synthetically challenging. nih.gov Despite the significant biological activities displayed by many ETPs, relatively few have been successfully synthesized in the laboratory. nih.gov

The challenges in synthesizing polythiodioxopiperazines stem from the complexity of their structures, the presence of the disulfide or polysulfide bridges, and the often sensitive nature of these functionalities. nih.gov Early synthetic efforts towards ETPs, such as gliotoxin and sporidesmins, highlighted the difficulties in constructing the core diketopiperazine ring and introducing the sulfur atoms with control over stereochemistry. nih.gov Strategies have involved the use of protected disulfide linkages and specific cyclization reactions. nih.gov The biosynthesis of these compounds, which often involves complex enzymatic pathways, provides inspiration for synthetic approaches, but replicating these processes chemically is often not straightforward. nih.govmaynoothuniversity.ie

The biodegradation of epidithiodioxopiperazines into related structures like trioxopiperazines (such as this compound) has been suggested, indicating a potential biosynthetic link that also underscores the structural relationship and the challenges associated with manipulating the sulfur-containing ring systems. nih.govjst.go.jp

Advanced Structural Characterization and Elucidation Research

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are crucial for determining the intricate structure of natural products like Dethiosecoemestrin.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques, has been fundamental in establishing the planar structure of this compound figshare.comnih.govrsc.org. Studies have reported ¹H and ¹³C NMR data for this compound, typically recorded in solvents such as DMSO-d₆ or CDCl₃ figshare.com. Chemical shifts (δ) are usually referenced to tetramethylsilane (TMS) figshare.com.

Analysis of 1D NMR spectra provides information on the types of protons and carbons present and their chemical environments. For instance, the ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic signals including a singlet for an aldehyde proton at δ 9.74, signals for aromatic protons in the range of δ 7-8, and signals for methyl groups figshare.com. The ¹³C NMR spectrum provides corresponding carbon chemical shifts figshare.com.

Two-dimensional NMR techniques, such as Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for mapping the connectivity between atoms and confirming the planar structure nih.gov. COSY helps identify coupled protons, while HSQC correlates proton and carbon signals. HMBC reveals correlations between protons and carbons separated by multiple bonds, allowing for the construction of the carbon skeleton and the placement of substituents nih.gov.

Reported NMR data for this compound (4) from one study in DMSO-d₆ includes: ¹H NMR (DMSO-d₆) δ: 10.79 (1H, br s, 2''-OH), 9.74 (1H, s, 7''-CHO), 7.91 (1H, d, J = 8.5 Hz, H-4''), 7.59 (1H, d, J = 8.2 Hz, H-6'), 7.46 (1H, br s, H-2'), 7.34 (1H, br s, H-6'') figshare.com. ¹³C NMR data was also reported and compared to related compounds figshare.com.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for determining the accurate molecular weight and elemental composition of a compound researchgate.netund.edu. HR-ESI-MS analysis of this compound provides a highly accurate mass-to-charge ratio ([M+H]⁺ or other adducts), which can be used to confirm its molecular formula nih.govuni.lu.

For this compound, HR-ESI-MS has been used to determine its molecular formula as C₂₇H₂₀N₂O₁₀ uni.lucsic.es. For example, one study reported an HR-ESI-MS m/z of 533.1189 [M + H]⁺, which is in close agreement with the calculated mass of 533.1191 for C₂₇H₂₁N₂O₁₀ nih.gov. This high accuracy is crucial for distinguishing between potential molecular formulas that may have very similar nominal masses.

Table 1: HR-ESI-MS Data for this compound

| Ion Adduct | Measured m/z | Calculated m/z (for C₂₇H₂₁N₂O₁₀) | Reference |

| [M + H]⁺ | 533.1189 | 533.1191 | nih.gov |

| [M + Na]⁺ | 555.10102 (predicted) | 555.10102 (calculated for C₂₇H₂₀N₂O₁₀Na) | uni.lu |

| [M - H]⁻ | 531.10452 (predicted) | 531.10452 (calculated for C₂₇H₂₀N₂O₁₀) | uni.lu |

Note: Predicted values are from PubChem Lite based on the molecular formula C₂₇H₂₀N₂O₁₀. uni.lu

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers, provided that suitable single crystals can be obtained wikipedia.orgnih.govlibretexts.org. While direct X-ray crystallographic data specifically for this compound was not explicitly found in the provided search results, X-ray crystallography has been successfully applied to determine the structures and absolute stereochemistry of related compounds, such as emestrin and asperemestrins nii.ac.jpresearchgate.net. The successful crystallization and analysis of related epipolythiodioxopiperazine alkaloids suggest that X-ray crystallography could potentially be applied to this compound if appropriate crystals are grown. This technique would provide unambiguous confirmation of the relative and absolute stereochemistry, which cannot always be definitively determined by NMR alone.

Electronic Circular Dichroism (ECD) for Chiral Assignments

Electronic Circular Dichroism (ECD) spectroscopy is a valuable tool for assigning the absolute configuration of chiral molecules, particularly when single crystals suitable for X-ray crystallography are difficult to obtain dntb.gov.ua. ECD measures the differential absorption of left and right circularly polarized light by a chiral substance dntb.gov.ua. The resulting ECD spectrum, which shows peaks of positive and negative ellipticity at different wavelengths, is highly sensitive to the three-dimensional arrangement of atoms.

For complex natural products with multiple chiral centers, comparing experimental ECD spectra with spectra predicted by computational methods (such as TD-DFT) is a common approach for determining absolute stereochemistry researchgate.net. While specific experimental ECD data for this compound was not detailed in the search results, ECD comparisons have been used in the structural characterization of related compounds dntb.gov.uaresearchgate.net. This suggests that ECD, in conjunction with computational methods, is a relevant technique for confirming or assigning the chiral assignments in this compound.

Computational Approaches in Structural Analysis

Computational methods, particularly Density Functional Theory (DFT), play an increasingly important role in complementing experimental spectroscopic data for structural elucidation.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) calculations are widely used in organic chemistry to predict various molecular properties, including spectroscopic parameters such as NMR chemical shifts and ECD spectra dokumen.pubmpg.deyoutube.comrsc.org. By calculating the optimized three-dimensional structure of a molecule or its possible stereoisomers, DFT can predict their corresponding spectroscopic data.

For this compound, DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts for different possible diastereomers or conformers researchgate.net. Comparing these predicted shifts with the experimental NMR data helps in confirming the proposed structure and relative stereochemistry researchgate.net. Similarly, Time-Dependent Density Functional Theory (TD-DFT) calculations can predict ECD spectra for different enantiomers, which can then be compared to the experimental ECD spectrum to assign the absolute configuration researchgate.netresearchgate.net.

DFT calculations have also been applied to study the chemical stability and degradation pathways of related epipolythiodioxopiperazines, which can provide insights into the potential transformations of this compound researchgate.net. While specific detailed DFT calculations solely focused on predicting the full spectroscopic profile of this compound were not extensively detailed in the provided search results, the application of DFT in the characterization of related fungal metabolites highlights its relevance in the comprehensive structural analysis of this class of compounds researchgate.netresearchgate.net.

Based on the available information from the search results, detailed research findings specifically on the conformational analysis and molecular dynamics simulations of this compound (PubChem CID to be listed at the end of the full article) could not be retrieved. While this compound has been isolated and its structure elucidated using spectroscopic methods such as NMR nih.gov, and its biological activities investigated mdpi.comresearchgate.net, specific studies focusing on its dynamic behavior, preferred conformations in solution or other environments, or data from molecular dynamics simulations were not found within the provided search results.

General information regarding polyketopiperazines, the class of compounds to which this compound belongs, suggests they can possess rigid conformations researchgate.net. However, this is a broad characteristic of the compound class and not a specific finding related to this compound's unique conformational landscape or dynamic properties as revealed by dedicated simulation studies.

Therefore, it is not possible to provide detailed content, data tables, or specific research findings for the section "5.2.2. Conformational Analysis and Molecular Dynamics Simulations" of this compound based on the current search results. The provided citations,,, were not directly linked to specific studies detailing these aspects of this compound in the search outcomes.

Mechanistic Biology Research Cellular and Molecular Levels

Molecular Targets and Receptor Interactions

Biological targets are molecular structures within the body, such as proteins or nucleic acids, that a drug or compound can interact with to produce a therapeutic effect. wikipedia.org These interactions often involve binding to specific sites on the target molecule. duke.edunih.gov

Enzyme Inhibition Studies (e.g., Isocitrate Lyase (ICL) in Fungal Glyoxylate Cycle)

Enzyme inhibition is a key mechanism by which many compounds exert their biological effects. ontosight.aiwikipedia.org Isocitrate lyase (ICL) is an enzyme in the glyoxylate cycle, a metabolic pathway found in microorganisms, plants, and some invertebrates, but notably absent in placental mammals. nih.govwikipedia.org The glyoxylate cycle is important for converting acetyl-CoA into anaplerotic compounds and is crucial for the survival of certain pathogens, including the fungus Candida albicans, particularly during growth on acetate as a sole carbon source or during infection. nih.govwikipedia.orgmdpi.com Because ICL is essential for the virulence of C. albicans and is not present in humans, it represents an attractive target for antifungal drug discovery. nih.govwikipedia.org

Studies have evaluated the inhibitory activities of several epipolythiodioxopiperazine fungal metabolites, including Dethiosecoemestrin, against purified recombinant ICL from C. albicans. nih.govresearchgate.net In one study, this compound (compound 2) did not exhibit inhibitory activity toward ICL, while secoemestrin C (compound 1), another related fungal metabolite, showed potent ICL inhibitory activity with an IC₅₀ of 4.77 ± 0.08 μM. nih.govresearchgate.net This suggests that structural differences among these related compounds significantly influence their ability to inhibit ICL.

Here is a table summarizing the ICL inhibitory activity of related compounds:

| Compound | ICL IC₅₀ (μM) |

| Secoemestrin C | 4.77 ± 0.08 |

| This compound | No inhibition |

| Emestrin | No inhibition |

| Emestrin B | No inhibition |

Data derived from search results nih.govresearchgate.net. Note that "No inhibition" indicates that significant inhibitory activity was not observed at the tested concentrations.

Identification of Specific Protein-Ligand Binding Sites

The interaction between a compound and its protein target occurs at specific binding sites. duke.edunih.gov Identifying these sites is crucial for understanding the molecular mechanisms of action and for drug discovery efforts. nih.govnih.govmdpi.com Protein-ligand binding involves various intermolecular forces, such as electrostatic attractions and van der Waals forces. duke.edu The specific structure and stereochemistry of a compound like this compound, including its various functional groups and ring systems, are important for its ability to "fit" into and interact with specific protein conformations. ontosight.aiduke.edu

Computational and experimental methods are used to predict and identify protein-ligand binding sites. These methods often consider the protein's three-dimensional structure and evolutionary sequence conservation. nih.govnih.govplos.org While general methods for protein-ligand binding site recognition exist, specific studies detailing the precise binding sites of this compound on any potential protein targets were not found in the provided search results. nih.govnih.govmdpi.complos.org However, the complex structure of this compound, featuring a benzoic acid moiety, a formyl group, a hydroxy group, a methoxy group, and an oxepino-pyrrolo-pyrazine ring system, suggests the potential for diverse interactions with biological macromolecules. ontosight.ai

Intracellular Signaling Pathway Modulation

Intracellular signaling pathways are complex networks of molecules that relay signals within a cell, often initiated by the binding of a ligand to a cell surface receptor. khanacademy.orgresearchgate.net Modulation of these pathways can significantly alter cellular behavior, including processes like proliferation, growth, and survival. nih.govgenome.jpwikipedia.org

Gene Expression Profiling and Epigenetic Modifications

Gene expression profiling involves analyzing the activity of thousands of genes simultaneously to understand how they are turned on or off in different cellular states nih.govbrain-map.org. Epigenetic modifications are heritable changes in gene expression that occur without alterations to the underlying DNA sequence ki.selivescience.comresearchgate.netnih.govfrontiersin.orgmdpi.comtaylorfrancis.commdpi.com. These modifications, such as DNA methylation and histone modifications, can alter DNA accessibility and chromatin structure, thereby regulating gene expression patterns ki.seresearchgate.netnih.govfrontiersin.orgtaylorfrancis.commdpi.com.

Biological Activity Spectrum and Preclinical Investigation Non-clinical Focus

Antimicrobial Research

Research has indicated that dethiosecoemestrin possesses antimicrobial properties, demonstrating activity against both bacteria and fungi. mdpi.comresearchgate.net

This compound has shown antibacterial activity in preclinical settings. Studies have reported its effectiveness against Escherichia coli (E. coli). mdpi.comnih.gov For instance, one study noted good antibacterial activity against E. coli at a concentration of 10 µ g/disc . mdpi.comnih.gov While some studies on other compounds have shown activity against Bacillus subtilis (B. subtilis), specific detailed findings for this compound against B. subtilis in the search results were limited. mdpi.comresearchgate.netresearchgate.netnih.govbrieflands.comresearchgate.net

Investigations into the antifungal properties of this compound have been conducted. The compound has been evaluated for activity against fungal species such as Candida albicans and Aspergillus fumigatus. mdpi.comresearchgate.netnih.govmdpi.comfrontiersin.orgjapsonline.com While secoemestrin C, a related compound, has shown potent antifungal activity and inhibitory effects on isocitrate lyase in Candida albicans, this compound did not exhibit inhibitory activity toward isocitrate lyase in one study. mdpi.comnih.gov However, other reports broadly mention the antifungal activity of epipolythiodioxopiperazines, the class of compounds to which emestrins and their derivatives belong. nih.govresearchgate.net

Antibacterial Activity Studies (e.g., against E. coli, B. subtilis)

Anti-inflammatory and Immunomodulatory Research

The potential anti-inflammatory and immunomodulatory effects of this compound have been explored in research. nih.govnih.govmdpi.comsemanticscholar.orgnih.gov While secoemestrin C, a related epitetrathiodioxopiperazine, has demonstrated potential immunosuppressive and anti-inflammatory activities by inhibiting the activation of NKT and conventional T cells and decreasing proinflammatory cytokine production in a mouse model of autoimmune hepatitis, specific detailed findings regarding the anti-inflammatory or immunomodulatory mechanisms of this compound itself were not prominently detailed in the provided search results. mdpi.comnih.govresearchgate.net

Antiviral Research

Research into the antiviral activity of this compound has been conducted. nih.govnih.govcsic.es Epipolythiodioxopiperazines, as a class, have been reported to possess antiviral activities. nih.govresearchgate.netmicrobiologyresearch.org However, specific studies detailing the antiviral effects or mechanisms of this compound were not extensively described in the search results.

Anti-Cancer Research (Mechanistic Insights, excluding clinical outcomes)

Preclinical studies have investigated the anti-cancer potential of this compound, focusing on mechanistic insights. nih.govresearchgate.net this compound has been reported to show cytotoxic properties against certain cancer cell lines. nih.gov For instance, compounds including this compound, isolated from Aspergillus nidulans, showed cytotoxic properties against Huh7.5 cells with varying IC50 values. nih.gov

The mechanisms by which compounds like this compound exert anti-cancer effects can involve various cellular pathways. Related compounds within the epipolythiodioxopiperazine class, such as emestrin, have been shown to induce apoptosis and cell death in cancer cells. researchgate.netresearchgate.net General mechanisms of anti-cancer drugs can include inducing DNA damage, inhibiting enzymes crucial for cell proliferation, disrupting mitochondrial function, generating reactive oxygen species, and inducing apoptosis. oncotarget.comnih.govnih.goveviq.org.aumdpi.com While specific detailed mechanisms of action for this compound were not fully elucidated in the provided results, its cytotoxic activity suggests potential interactions with cellular processes vital for cancer cell survival or proliferation.

Cytotoxicity Data Examples (Illustrative based on search results for related compounds and general context):

While specific IC50 values for this compound against a broad panel of cancer cell lines were not explicitly provided in a consolidated table in the search results, studies on related compounds and the mention of this compound's cytotoxicity against Huh7.5 cells nih.gov indicate this is an area of investigation. Future research may provide more comprehensive data on its cytotoxic profile and specific mechanisms.

Future Directions and Research Gaps

Comprehensive Mapping of Dethiosecoemestrin Biosynthesis at an Atomic Level

The biosynthesis of this compound is believed to be biogenetically derived from emestrin. researchgate.net Secoemestrin C may serve as a key intermediate in the pathway from emestrin and/or emestrin B to this compound. researchgate.netacs.org However, a detailed, atomic-level understanding of the enzymatic steps and intermediates involved in this compound biosynthesis is currently lacking. Mapping this pathway comprehensively is crucial for several reasons. It would enable the identification of the genes and enzymes responsible for its production, which could facilitate metabolic engineering efforts to enhance yield or generate analogs. researchgate.net Advanced techniques, including genomic analysis of producing fungi and in vitro enzymatic assays, are needed to fully delineate the biosynthetic route. researchgate.net

Deeper Elucidation of Molecular Mechanisms of Action in Diverse Biological Systems

Preliminary studies have indicated that this compound possesses antibacterial activity, for instance, against E. coli. mdpi.com However, the specific molecular targets and downstream effects of this compound in various biological systems remain largely unexplored. researchgate.net Understanding its mechanism of action at a molecular level is essential for assessing its therapeutic potential and identifying potential off-target effects. This requires detailed biochemical and cell-based assays to pinpoint the proteins or pathways with which this compound interacts. Research into its effects on a wider range of microorganisms and potentially mammalian cells, excluding safety/adverse effect profiling, is necessary to understand its full biological spectrum. researchgate.netmicrobiologyresearch.org

Development of Chemical Probes for Target Validation

To facilitate the study of this compound's molecular targets, the development of specific chemical probes is a critical future direction. uni-frankfurt.denih.govsgc-frankfurt.debiorxiv.orgchemrxiv.org Chemical probes are small molecules that can selectively bind to and report on the activity or location of a specific protein target in biological systems. uni-frankfurt.desgc-frankfurt.de Such probes, ideally incorporating tags for visualization or capture, would enable researchers to directly identify and validate the proteins that interact with this compound. nih.govbiorxiv.org This would provide concrete evidence for its proposed mechanisms of action and aid in the discovery of new biological roles for this compound. chemrxiv.org

Innovative Synthetic Methodologies for Scalable Production and Derivatization

This compound is currently isolated from fungal fermentation. researchgate.netmdpi.com While this is a source, it may not be sufficient or cost-effective for large-scale production required for extensive research or potential development. researchgate.net Developing efficient and scalable synthetic methodologies is a significant research gap. ul.ieresearchgate.netnih.gov Innovative chemical synthesis routes are needed to provide access to larger quantities of this compound. researchgate.net Furthermore, robust synthetic methods would enable the creation of structural analogs (derivatization) to explore structure-activity relationships, potentially leading to compounds with improved potency, selectivity, or other desirable properties. oncodesign-services.comhama-univ.edu.sy

Potential for Lead Compound Development and Optimization in Preclinical Settings

Given its reported antibacterial activity, this compound holds potential as a lead compound for the development of new antimicrobial agents or other therapeutic applications. mdpi.combeckman.com Future research should focus on rigorously evaluating this potential in preclinical settings. This involves detailed in vitro and in vivo studies to assess its efficacy against relevant pathogens or disease models, while strictly excluding dosage/administration and safety/adverse effect information. oncodesign-services.comhama-univ.edu.sy Lead optimization efforts, involving the synthesis and testing of derivatives (as mentioned in section 9.4), would be crucial to enhance its pharmacological properties and reduce any potential liabilities, focusing solely on efficacy and target engagement within the scope of preclinical investigation. oncodesign-services.comhama-univ.edu.sy Identifying and optimizing lead compounds is a key stage in the drug discovery process. oncodesign-services.comhama-univ.edu.sy

Q & A

Q. What are the initial steps to design experiments for studying Dethiosecoemestrin's bioactivity?

Begin with a systematic literature review to identify gaps in understanding its mechanisms, pharmacokinetics, or structural analogs. Formulate a hypothesis based on observed biological activities (e.g., antimicrobial or anticancer properties). Select appropriate in vitro or in vivo models (e.g., cell lines, enzymatic assays) and define measurable endpoints (e.g., IC50 values). Use dose-response assays to establish potency ranges, and validate methods with positive/negative controls .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document synthesis protocols with granular details (e.g., reaction temperatures, solvent purity, catalyst ratios). Characterize intermediates and final products using orthogonal analytical techniques (NMR, HPLC, mass spectrometry). Include batch-to-batch variability assessments and share raw data in supplementary materials to enable replication .

Q. What spectroscopic methods are critical for characterizing this compound's structure?

Prioritize high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, coupled with 1D/2D NMR (e.g., COSY, HSQC) to elucidate stereochemistry. Compare data with published spectra of related compounds to identify functional groups. Cross-validate findings with X-ray crystallography if single crystals are obtainable .

Q. How should researchers approach a literature review for this compound?

Use scoping studies to map existing knowledge, focusing on databases like PubMed, Web of Science, and Reaxys. Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000) and track conflicting reports (e.g., diverging bioactivity results). Annotate findings in a matrix to highlight gaps, such as understudied mechanisms or unexplored biological targets .

Q. What statistical methods are appropriate for preliminary bioactivity screening?

Employ dose-response curves with non-linear regression to calculate EC50/IC50 values. Use ANOVA for multi-group comparisons (e.g., varying concentrations) and post-hoc tests (e.g., Tukey’s) to identify significance. Report confidence intervals and effect sizes to contextualize biological relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported spectral data?

Replicate disputed experiments under standardized conditions (e.g., solvent, temperature). Cross-validate results using complementary techniques (e.g., IR spectroscopy for functional groups, ECD for chirality). Perform meta-analyses of published data to identify systematic biases (e.g., calibration errors) and collaborate with independent labs for verification .

Q. What strategies optimize the design of in vivo studies for this compound's toxicity profile?

Use factorial designs to test multiple variables (e.g., dosage, administration routes) while minimizing animal use. Include pharmacokinetic endpoints (e.g., bioavailability, half-life) and histopathological assessments. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to balance scientific rigor with ethical compliance .

Q. How can computational modeling predict this compound's target interactions?

Use molecular docking (e.g., AutoDock Vina) to screen against protein databases (e.g., PDB). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare results with experimental data (e.g., SPR binding assays) and refine models iteratively .

Q. What methodologies address low yields in this compound's synthetic pathways?

Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, pH). Use green chemistry principles (e.g., solvent-free reactions, biocatalysts) to enhance efficiency. Characterize byproducts via LC-MS to identify yield-limiting steps and redesign synthetic routes .

Q. How should researchers design multi-omics studies to explore this compound's mechanisms?

Integrate transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., KEGG pathway enrichment). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate findings with CRISPR-Cas9 knockouts or siRNA silencing in relevant cell models .

Notes for Methodological Rigor

- Data Transparency : Share raw spectra, chromatograms, and code repositories (e.g., GitHub) to facilitate peer validation .

- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies and obtain IRB approval for human cell line use .

- Interdisciplinary Collaboration : Partner with statisticians, synthetic chemists, and computational biologists to address complex research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.